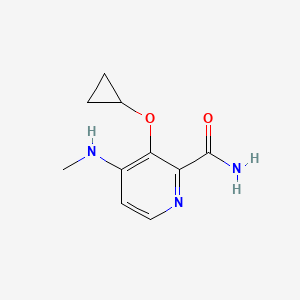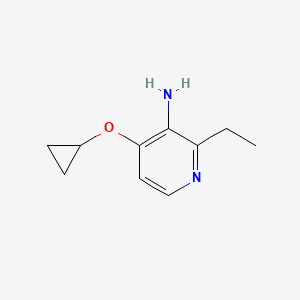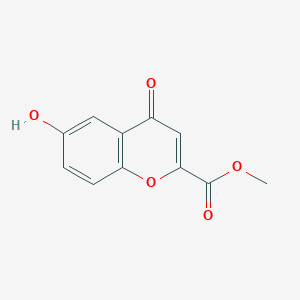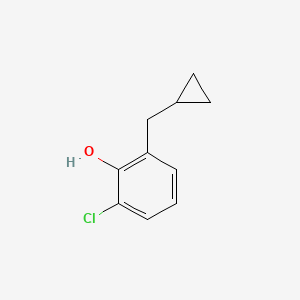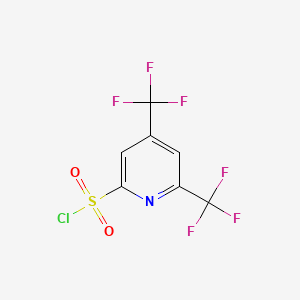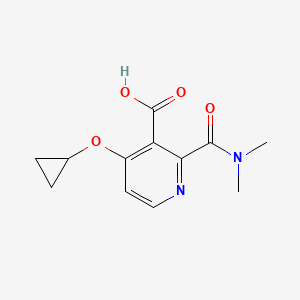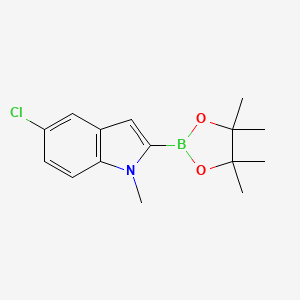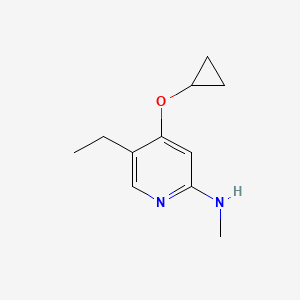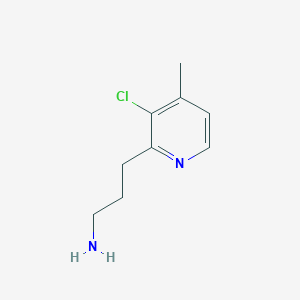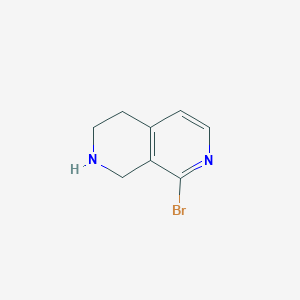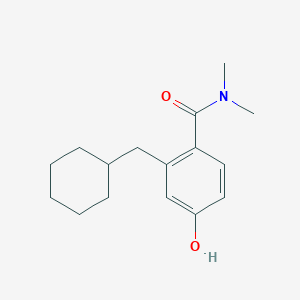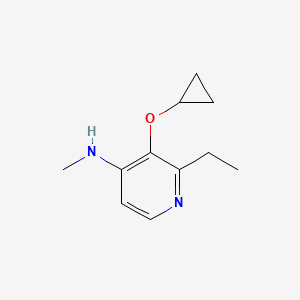
2-(Cyclohexylmethyl)-6-isopropoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexylmethyl)-6-isopropoxyphenol is an organic compound that features a cyclohexylmethyl group and an isopropoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-6-isopropoxyphenol can be achieved through several methods. One common approach is the Williamson Ether Synthesis, which involves the reaction of an alkyl halide with an alkoxide ion to form an ether . This method is versatile and can be used to prepare a wide variety of ethers, including this compound.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale Williamson Ether Synthesis, where the reaction conditions are optimized for high yield and purity. This typically involves the use of strong bases such as sodium hydride or potassium hydride to generate the alkoxide ion, which then reacts with the appropriate alkyl halide under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylmethyl)-6-isopropoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexylmethyl derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexylmethyl derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-(Cyclohexylmethyl)-6-isopropoxyphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylmethyl)-6-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. Additionally, the compound’s lipophilic cyclohexylmethyl group may facilitate its incorporation into biological membranes, affecting membrane-associated processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylphenol: Lacks the isopropoxy group, resulting in different chemical and biological properties.
Isopropoxyphenol: Lacks the cyclohexylmethyl group, affecting its lipophilicity and interactions with biomolecules.
Cyclohexylmethylphenol: Similar structure but without the isopropoxy group, leading to different reactivity and applications.
Uniqueness
2-(Cyclohexylmethyl)-6-isopropoxyphenol is unique due to the presence of both the cyclohexylmethyl and isopropoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications and interactions that are not observed in similar compounds.
Properties
Molecular Formula |
C16H24O2 |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-(cyclohexylmethyl)-6-propan-2-yloxyphenol |
InChI |
InChI=1S/C16H24O2/c1-12(2)18-15-10-6-9-14(16(15)17)11-13-7-4-3-5-8-13/h6,9-10,12-13,17H,3-5,7-8,11H2,1-2H3 |
InChI Key |
ZCRHBXOCAMRFCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1O)CC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



